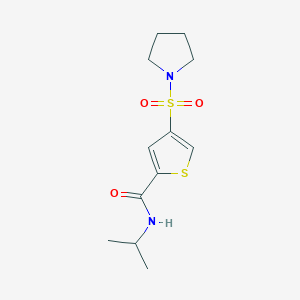![molecular formula C17H27N7O B5506494 1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)
1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds generally involves multiple steps, including reactions with various reagents and catalysts. For instance, the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties involves reactions controlled by intermolecular interactions, as described by Shawish et al. (2021) in their study on s-triazine derivatives (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, as well as computational methods like Density Functional Theory (DFT). Shawish et al. (2021) demonstrated this approach in analyzing the molecular structure of s-triazine derivatives (Shawish et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives. Studies often explore these reactions under different conditions to understand the reactivity and potential applications of the compound. For example, Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds and their reactivity (Karczmarzyk & Malinka, 2004).
Applications De Recherche Scientifique
Receptor Ligand Potential
Compounds featuring pyrazole, piperidine, and triazole structures have been explored for their high-affinity ligand properties, especially targeting human dopamine receptors. For example, pyrazole derivatives have been systematically modified to improve affinity and selectivity over other dopamine receptors, with particular interest in optimizing compounds for D4 receptor antagonism. This research underlines the significance of structural elements similar to those in the query compound for developing selective receptor ligands with potential therapeutic applications (Rowley et al., 1997).
Antimicrobial Activity
Derivatives incorporating pyrazole, piperidine, and triazine moieties have shown notable antimicrobial and antifungal properties. For instance, novel s-triazine derivatives with pyrazole and piperidine groups have demonstrated significant activity against various microorganisms, suggesting that structural elements in the query compound may confer antimicrobial potential. Such studies support the exploration of similar compounds for new, effective antimicrobial agents (Sharma et al., 2017).
Enzyme Inhibition
Compounds featuring pyrazole and piperidine have been investigated for their potential as enzyme inhibitors, which is critical in the treatment of diseases like tuberculosis. Thiazole-aminopiperidine hybrids, for example, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, demonstrating significant inhibition activity. This suggests the broader utility of such structural motifs in developing inhibitors against specific enzymes critical for pathogen survival (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O/c1-5-24-15(12-21(2)3)18-19-16(24)13-6-10-23(11-7-13)17(25)14-8-9-22(4)20-14/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGZDBOFGLTJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=NN(C=C3)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)


![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)


![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![(3R*,4R*)-3,4-dimethyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5506509.png)